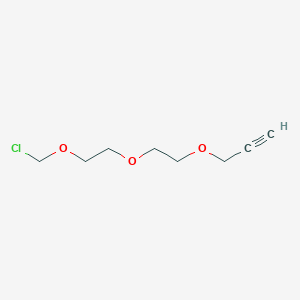
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . This compound is characterized by the presence of a propyne group attached to a chain of ethoxy and chloromethoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves several steps. One common method includes the reaction of propargyl alcohol with ethylene oxide to form 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with chloromethyl ether under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the triple bond can be achieved using hydrogenation catalysts to form alkanes.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The propyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions enable the compound to modify biomolecules and materials, influencing their properties and functions .
Comparación Con Compuestos Similares
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne can be compared with similar compounds, such as:
3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne: This compound contains an azido group instead of a chloromethoxy group, making it useful in click chemistry for bioconjugation.
3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne: This compound has a prop-2-yn-1-yloxy group, which can undergo similar reactions but with different reactivity and selectivity.
3-(2-(2-(Aminoethoxy)ethoxy)prop-1-yne: This compound contains an amino group, making it useful in the synthesis of amine-containing molecules and materials.
The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and versatility in chemical synthesis and applications.
Propiedades
Fórmula molecular |
C8H13ClO3 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
3-[2-[2-(chloromethoxy)ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C8H13ClO3/c1-2-3-10-4-5-11-6-7-12-8-9/h1H,3-8H2 |
Clave InChI |
PXBRDEQOMGBPGH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



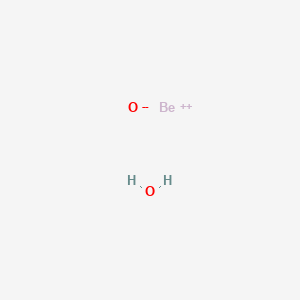
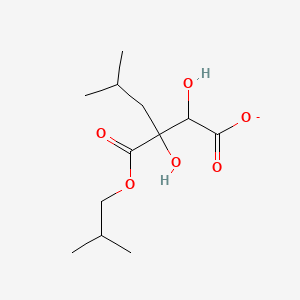

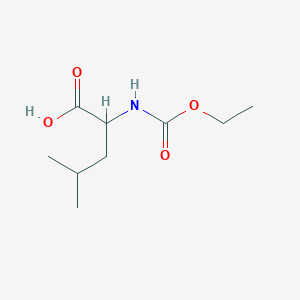
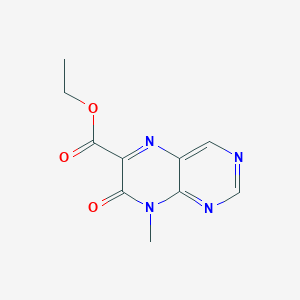
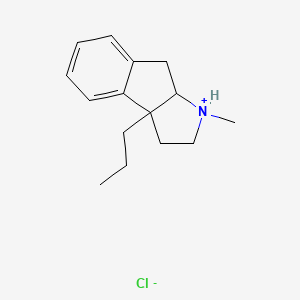
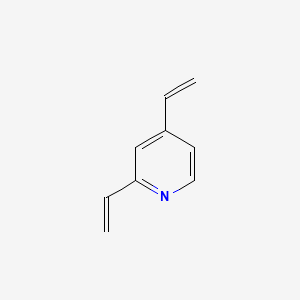
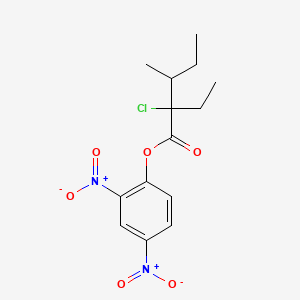
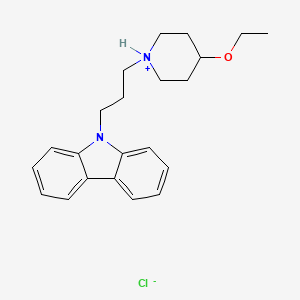
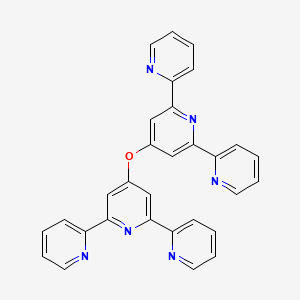
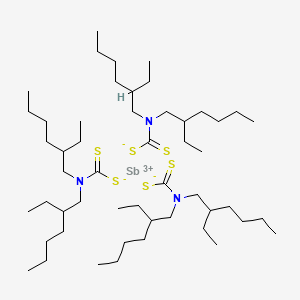
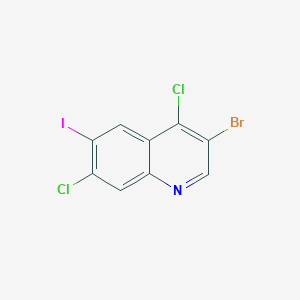
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
